Sodium N-(8-(2-hydroxybenzoyl)amino)caprylate Sodium N-(8-(2-hydroxybenzoyl)amino)caprylate Salcaprozate Sodium is the sodium salt form of salcaprozate, an oral absorption promoter. Salcaprozate sodium may be used as a delivery agent to promote the oral absorption of certain macromolecules with poor bioavailability such as insulin and heparin.
SALCAPROZATE SODIUM is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.
Brand Name: Vulcanchem
CAS No.: 203787-91-1
VCID: VC0001399
InChI: InChI=1S/C15H21NO4.Na/c17-13-9-6-5-8-12(13)15(20)16-11-7-3-1-2-4-10-14(18)19;/h5-6,8-9,17H,1-4,7,10-11H2,(H,16,20)(H,18,19);
SMILES: Array
Molecular Formula: C15H21NNaO4
Molecular Weight: 302.32 g/mol

Sodium N-(8-(2-hydroxybenzoyl)amino)caprylate

CAS No.: 203787-91-1

Cat. No.: VC0001399

Molecular Formula: C15H21NNaO4

Molecular Weight: 302.32 g/mol

Purity: 99%

* For research use only. Not for human or veterinary use.

Sodium N-(8-(2-hydroxybenzoyl)amino)caprylate - 203787-91-1

Specification

CAS No. 203787-91-1
Molecular Formula C15H21NNaO4
Molecular Weight 302.32 g/mol
IUPAC Name sodium 8-[(2-hydroxybenzoyl)amino]octanoate
Standard InChI InChI=1S/C15H21NO4.Na/c17-13-9-6-5-8-12(13)15(20)16-11-7-3-1-2-4-10-14(18)19;/h5-6,8-9,17H,1-4,7,10-11H2,(H,16,20)(H,18,19);
Standard InChI Key RYXLCKUMPSGTIX-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)[O-])O.[Na+]
Canonical SMILES C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)O)O.[Na]
Appearance White powder
Boiling Point 521.7°C at 760 mmHg
Melting Point 183-185°C

Introduction

PropertyValueSource
CAS Number203787-91-1
Molecular FormulaC15H22NNaO4\text{C}_{15}\text{H}_{22}\text{NNaO}_4
Molecular Weight303.33 g/mol
Solubility (Water)33 mg/mL
Storage ConditionsRoom temperature, inert atmosphere

Chemical and Physical Properties

SNAC’s amphiphilic nature arises from its dual functional groups: a hydrophilic sodium carboxylate and a hydrophobic octanoyl chain linked to a salicylamide group . This structure underpins its solubility profile, with moderate solubility in polar solvents like water (33 mg/mL) and dimethyl sulfoxide (DMSO) . Stability studies indicate hygroscopicity, necessitating storage in inert environments to prevent degradation .

Thermodynamic and Spectroscopic Characteristics

  • Infrared Spectroscopy (IR): Peaks at 1650 cm1^{-1} (amide C=O stretch) and 1550 cm1^{-1} (aromatic C=C) confirm its functional groups .

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR spectra show distinct signals for the octanoyl chain (δ 1.2–1.6 ppm) and aromatic protons (δ 6.8–7.5 ppm) .

Mechanism of Action

The precise mechanism by which SNAC enhances drug absorption remains debated, though two primary hypotheses dominate current research:

Hypothesis 1: Membrane Permeability Modulation

SNAC may transiently perturb gastrointestinal epithelial cell membranes, increasing fluidity and enabling paracellular or transcellular transport of macromolecules . In vitro studies using Caco-2 cell monolayers demonstrated a 3.68-fold increase in the apparent permeability coefficient (PappP_{\text{app}}) of salmon calcitonin when co-administered with 200 µg/mL SNAC . This effect correlates with reduced transepithelial electrical resistance (TEER), suggesting tight junction modulation .

Hypothesis 2: Non-Covalent Complexation

SNAC could form transportable complexes with APIs via hydrophobic or hydrogen-bonding interactions, masking polar groups and enhancing lipophilicity . For example, SNAC increased the permeability of octreotide across human colonic mucosae by 2.1-fold in simulated intestinal fluid, without degrading the peptide .

Table 2: Comparative Permeation Enhancement by SNAC

DrugModel SystemPermeability IncreaseSource
OctreotideHuman colonic mucosae2.1-fold
Salmon CalcitoninCaco-2 cells3.68-fold
HeparinRat jejunum2.5-fold

Pharmacological Applications

Oral Delivery of Peptides and Proteins

SNAC’s most notable application is in oral formulations of peptides like semaglutide (used for type 2 diabetes) and heparin . For instance, a phase III trial of an SNAC-heparin formulation reported 15–20% oral bioavailability, comparable to subcutaneous injection .

Small-Molecule Drugs

Beyond macromolecules, SNAC enhances absorption of small molecules with low permeability, such as cromolyn (a mast cell stabilizer). Preclinical data show a 2.14-fold increase in cromolyn’s PappP_{\text{app}} when administered with SNAC .

Recent Research and Developments

Combination Therapies

Ongoing research explores SNAC’s synergy with other permeation enhancers. For example, combining SNAC with medium-chain triglycerides improved insulin absorption in porcine models by 4.2-fold compared to SNAC alone .

Challenges and Future Directions

Mechanistic Uncertainties

The lack of direct evidence for SNAC’s complexation or membrane effects necessitates advanced imaging studies (e.g., cryo-EM) to elucidate its mode of action .

Luminal Fluid Interactions

SNAC’s efficacy diminishes in simulated intestinal fluids due to interactions with surfactants and bile salts, mandating novel formulation strategies like enteric coatings .

Scalability and Cost

While SNAC-based tablets are economically viable, large-scale synthesis of high-purity SNAC remains challenging, with current yields at 65–70% .

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